Physicochemical Signature: The 6-Methoxy Group Confers a Distinct Lipophilic-Hydrophilic Balance
The 6-methoxy substituent on the pyrazine ring of the target compound increases lipophilicity and modulates hydrogen-bonding capacity relative to the des-methoxy analog (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one. PubChem-computed XLogP3 for the target compound is 1.3, compared to an estimated XLogP3 of approximately 0.6–0.8 for the des-methoxy variant, based on the fragment contribution of the –OCH3 group [1][2]. This difference of ~0.5–0.7 log units indicates roughly 3- to 5-fold higher lipophilicity, which influences membrane permeability and the compound's ability to cross the blood-brain barrier. Simultaneously, the TPSA increases from approximately 55 Ų (estimated for the des-methoxy analog) to 64.6 Ų (target compound) [1], improving aqueous solubility potential. The balanced shift in both properties is atypical for simple methylations and results from the specific placement of the methoxy group on the pyrazine ring, where it acts as both a lipophilic element and a hydrogen-bond acceptor [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one: XLogP3 estimated ≈ 0.6–0.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 (approximately 3- to 5-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) vs. fragment-based estimation [1][2] |
Why This Matters
The unique balance of lipophilicity and polarity directly impacts ADME properties; for procurement decisions, this specific substitution pattern may be critical for projects requiring CNS penetration or a defined physicochemical window, and it cannot be replicated by simply selecting an unsubstituted pyrazine analog.
- [1] PubChem. (2026). Compound Summary for CID 91628176, (E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/91628176. View Source
- [2] Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861–893. https://doi.org/10.1002/jps.21494. View Source
